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molecular formula C16H14BrNOS2 B8456561 2-(Benzothiazol-2-ylsulfanyl)-1-p-tolyl-ethanone hydrobromide salt

2-(Benzothiazol-2-ylsulfanyl)-1-p-tolyl-ethanone hydrobromide salt

Cat. No. B8456561
M. Wt: 380.3 g/mol
InChI Key: YUJSOPLCMSQCBF-UHFFFAOYSA-N
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Patent
US07601846B2

Procedure details

A mixture of 2-mercaptobenzothiazole (570 mg, 3.34 mmol) and 2-bromo-4′-methylacetophenone (870 mg, 3.67 mmol) was refluxed in ethanol (15 mL) for 90 minutes. The solution was cooled in the fridge to give a yellow solid in 18% yield: mp 76-78° C.; 1H-NMR (DMSO-d6) 2.42 (s, 3H), 5.15 (s, 2H), 7.36 (t, 1H), 7.41 (d, 2H), 7.44 (t, 1H), 7.78 (d, 1H), 8.00 (m, 3H); Anal. (C16H14BrNOS2½ H2O) C, H, N.
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Br:11][CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1)=[O:14].O>C(O)C>[BrH:11].[S:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[S:1][CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1)=[O:14] |f:4.5|

Inputs

Step One
Name
Quantity
570 mg
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Name
Quantity
870 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in the fridge
CUSTOM
Type
CUSTOM
Details
to give a yellow solid in 18% yield

Outcomes

Product
Name
Type
Smiles
Br.S1C(=NC2=C1C=CC=C2)SCC(=O)C2=CC=C(C=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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